4-乙氧基-1,2-二甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

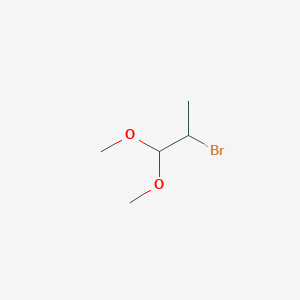

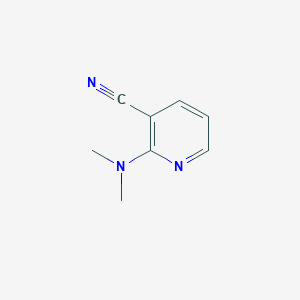

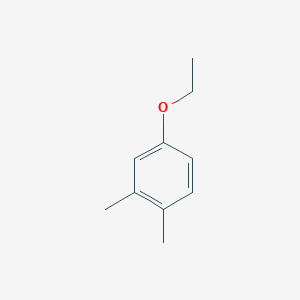

4-Ethoxy-1,2-dimethylbenzene is a chemical compound that is structurally related to benzene, where one ethoxy group and two methyl groups are substituted onto the benzene ring. Although the provided papers do not directly discuss 4-Ethoxy-1,2-dimethylbenzene, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Knoevenagel reaction, as seen in the synthesis of photoluminescent phenylene vinylene oligomers . While the exact synthesis of 4-Ethoxy-1,2-dimethylbenzene is not detailed, it is likely that similar condensation reactions could be employed for its synthesis, using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Ethoxy-1,2-dimethylbenzene has been determined using techniques such as X-ray diffraction . These studies reveal the geometry of the molecules, including bond lengths, angles, and the spatial arrangement of substituents, which can significantly affect the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can be influenced by the nature of the substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's susceptibility to further chemical reactions, such as electrophilic substitution or nucleophilic substitution . The presence of an ethoxy group in 4-Ethoxy-1,2-dimethylbenzene would likely make the compound more reactive towards electrophilic aromatic substitution at positions ortho and para to the ethoxy group.

Physical and Chemical Properties Analysis

The physical properties of substituted benzene derivatives, such as 1,4-dimethylbenzene, have been studied, providing information on their thermodynamic properties in the ideal gas state . The presence of substituents can influence properties like boiling point, melting point, and solubility. Chemical properties, such as photoluminescence, are also of interest and can be tailored by modifying the substituents on the benzene ring . The intermolecular interactions, such as hydrogen bonding and charge-transfer interactions, play a crucial role in the solid-state structure and can affect the compound's stability and reactivity .

科学研究应用

氧化和点火特性

- 氧化和点火动力学:对1,2-二甲基苯(4-乙氧基-1,2-二甲基苯的近亲)的氧化在各种条件下进行了研究,揭示了其反应性和动力学特性的细节。这项研究为类似化合物的燃烧过程提供了见解(Gaïl等,2008年)。

化学反应性和机制

- 苄基羟基化机制:对二甲基苯的羟基化研究,包括类似于4-乙氧基-1,2-二甲基苯的化合物,有助于理解涉及苄基化合物的化学反应机制(Amodeo et al., 1990)。

- 分子间相互作用:对与4-乙氧基-1,2-二甲基苯密切相关的1,2-二甲基苯衍生物的研究揭示了分子间相互作用的有趣方面,有助于更广泛地理解各种状态下的分子行为(Liu et al., 2001)。

材料科学和合成

- 聚合物合成和表征:涉及乙氧基苯衍生物的研究,类似于4-乙氧基-1,2-二甲基苯,对聚合物科学具有重要意义,特别是在新聚合材料的合成和表征方面(Moustafid et al., 1991)。

- 液晶分析:对与4-乙氧基-1,2-二甲基苯相关的化合物的研究有助于理解液晶行为,提供了有关其电子结构和物理化学性质的见解(Tiwari et al., 2020)。

环境和生物方面

- 微生物降解:对细菌菌株如棒状杆菌降解二甲基苯的研究为类似于4-乙氧基-1,2-二甲基苯的化合物的环境降解和潜在生物修复提供了见解(Schraa et al., 2004)。

分析和应用化学

- 固相微萃取应用:新材料的开发用于固相微萃取,可以提取苯衍生物如4-乙氧基-1,2-二甲基苯,突显了其在分析化学中的应用(Wu et al., 2014)。

安全和危害

Safety information for 4-Ethoxy-1,2-dimethylbenzene indicates that it may be harmful if inhaled or if it comes into contact with the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

4-ethoxy-1,2-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROKZJTUJMANQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490238 |

Source

|

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1,2-dimethylbenzene | |

CAS RN |

61808-04-6 |

Source

|

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。